molecular formula C13H18O3 B5584069 methyl 2-(2-isopropylphenoxy)propanoate

methyl 2-(2-isopropylphenoxy)propanoate

Cat. No.: B5584069
M. Wt: 222.28 g/mol
InChI Key: IIAVBDCSUIHSHC-UHFFFAOYSA-N
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Description

Methyl 2-(2-isopropylphenoxy)propanoate is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry. It belongs to a class of 2-methyl-2-phenoxypropionic acid derivatives, which have been investigated for their potential biological activities. Structurally related compounds have been studied for various therapeutic applications, providing a framework for this ester's research value . As a methyl ester, this compound often serves as a synthetic intermediate or precursor in organic synthesis. Researchers can utilize it to explore structure-activity relationships or as a building block for the preparation of more complex molecules. The propanoic acid ester functionality is a common feature in many pharmacologically active agents. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

methyl 2-(2-propan-2-ylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)11-7-5-6-8-12(11)16-10(3)13(14)15-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAVBDCSUIHSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(3-Benzoylphenyl)propanoate

  • Structure : Features a benzoyl group at the 3-position of the phenyl ring.
  • Activity : Demonstrated superior anti-inflammatory activity among ketoprofen prodrugs, suggesting that electron-withdrawing groups (e.g., benzoyl) enhance stability and efficacy compared to parent drugs .

Isopropyl 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate

  • Structure : Contains a 4-chlorobenzoyl substituent and an isopropyl ester.
  • Properties :
    • Molecular weight: 360.83 g/mol .
    • Synthesis: Achieves high purity (92.4–97.0%) via catalytic methods using reagents like sulfuryl chloride and LiOH .
  • Key Difference : The chloro substituent enhances electrophilicity and may improve binding to hydrophobic enzyme pockets compared to the isopropyl group.

Methyl 2-(Naphthalen-2-yl)propanoate

  • Structure : Substituted with a naphthyl group.
  • Properties :
    • Molecular weight: 214.26 g/mol .
    • Applications: Discontinued commercially but highlights the role of aromatic bulk in modulating solubility and logP values .

Hypoglycemic Methyl Propanoate Derivatives from Lycium chinense

  • Examples: Compound 1: Methyl(2S)-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-3-(phenyl)propanoate. Compound 7: Methyl(2R)-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]-3-(4-hydroxyphenyl)propanoate.
  • Activity : Compounds 4, 6, 7, and 9 significantly increased glucose uptake in insulin-resistant HepG2 cells at 10 μM .
  • Key Insight : Polar functional groups (e.g., hydroxymethyl, methoxymethyl) enhance hypoglycemic activity, suggesting that substituent polarity is critical for biological targeting.

Physicochemical and Pharmacokinetic Comparisons

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Methyl 2-(2-isopropylphenoxy)propanoate C13H18O3 222.28 2-isopropylphenoxy, methyl ester ~3.2 (estimated)
Methyl 2-(3-benzoylphenyl)propanoate C17H16O3 268.31 3-benzoylphenyl ~3.8
Isopropyl 2-(4-chlorobenzoyl)phenoxy derivative C20H21ClO4 360.83 4-chlorobenzoyl, isopropyl ester ~4.1

Anti-inflammatory and Analgesic Activity

  • Methyl 2-(3-benzoylphenyl)propanoate outperformed ketoprofen in preclinical models, likely due to delayed hydrolysis and sustained release .
  • Safety: Propanoate esters generally exhibit low acute toxicity but may cause irritation upon prolonged exposure (e.g., skin/eye irritation noted in analogs like ethyl 2-(4-hydroxyphenoxy)propanoate) .

Hypoglycemic Activity

  • Polar substituents (e.g., hydroxyphenyl in Compound 7) correlate with enhanced glucose uptake, suggesting target specificity for metabolic disorders .

Q & A

Basic Research: What are the optimal synthetic routes for methyl 2-(2-isopropylphenoxy)propanoate, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis typically involves esterification or nucleophilic substitution. Key steps include:

  • Esterification: Reacting 2-(2-isopropylphenoxy)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC .
  • Alkylation: Coupling 2-isopropylphenol with methyl α-bromopropionate under basic conditions (e.g., K₂CO₃ in DMF). Optimize temperature (60–80°C) and solvent polarity to enhance yield .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity via NMR (¹H/¹³C) and GC-MS .

Basic Research: How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: Assign peaks for ester (δ 3.6–3.8 ppm for OCH₃), aromatic protons (δ 6.8–7.2 ppm), and isopropyl groups (δ 1.2–1.4 ppm) .
    • FT-IR: Confirm ester C=O stretch (~1740 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .
  • Chromatography: Use HPLC (C18 column, acetonitrile/water) to determine purity (>98%) and stability under varying pH .
  • Thermal Analysis: DSC/TGA to assess melting point (mp) and decomposition temperature .

Advanced Research: What experimental frameworks are recommended to evaluate the environmental fate and biodegradation pathways of this compound?

Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies :

Laboratory Studies:

  • Hydrolysis: Incubate at pH 4, 7, and 9; analyze degradation products via LC-MS.
  • Photolysis: Expose to UV light (254 nm) and identify radicals via ESR.
  • Soil/Water Partitioning: Measure log Kow and soil adsorption coefficients (Kd).

Biotic Transformation:

  • Use OECD 301B (ready biodegradability test) with activated sludge.
  • Screen for microbial metabolites (e.g., phenoxy acid derivatives) .

Modeling: Apply QSAR or fugacity models to predict bioaccumulation and persistence .

Advanced Research: How should researchers address contradictions in toxicity data for this compound?

Methodological Answer:

  • Data Gap Analysis: Note that existing SDS lack ecotoxicological data (e.g., LC₅₀, NOAEL) .
  • Comparative Studies:
    • Test analogues (e.g., methyl phenoxypropionates) for acute toxicity (Daphnia magna, 48-hr exposure).
    • Use in vitro assays (Ames test, micronucleus) to assess mutagenicity .
  • Dose-Response Modeling: Apply Hill equation or probit analysis to resolve discrepancies in EC₅₀ values.

Advanced Research: What strategies are effective for impurity profiling of this compound in pharmaceutical intermediates?

Methodological Answer:

  • Impurity Identification:

    • Synthesize potential byproducts (e.g., unreacted phenol, ester hydrolysis products) .
    • Use LC-HRMS (Orbitrap) with CID fragmentation to resolve isomers.
  • Quantification:

    • Develop a validated HPLC method (LOD ≤ 0.1%) with reference standards (e.g., EP impurities A–N) .
  • Table: Common Impurities

    Impurity IDStructureSource
    2-IsopropylphenolUnreacted starting materialIncomplete esterification
    Propanoic acidHydrolysis productMoisture exposure

Advanced Research: How can computational methods predict the biological activity and metabolic pathways of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).
  • ADMET Prediction: Apply SwissADME to estimate log P, bioavailability, and CYP inhibition.
  • Metabolite Prediction:
    • Simulate phase I/II metabolism (e.g., ester hydrolysis, glucuronidation) with Meteor (Lhasa Ltd.) .
    • Validate predictions with in vitro hepatocyte assays .

Advanced Research: What experimental designs are suitable for elucidating the mechanism of action in biological systems?

Methodological Answer:

  • Target Identification:
    • Use SPR (surface plasmon resonance) to screen protein libraries for binding affinity.
    • Perform RNA-seq on treated cell lines to identify dysregulated pathways .
  • Functional Assays:
    • Measure ROS production (DCFH-DA assay) in mammalian cells.
    • Evaluate enzyme inhibition (e.g., COX-2) via fluorometric kits .

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